molecular formula C7H5ClN2 B1362686 6-Chloro-1H-indazole CAS No. 698-25-9

6-Chloro-1H-indazole

Cat. No. B1362686
CAS RN: 698-25-9
M. Wt: 152.58 g/mol
InChI Key: VUZQHUVRBPILAX-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

Acetic anhydride (10.0 mL, 106 mmol) was added dropwise to a benzene solution (110 mL) containing 5-chloro-2-methylaniline (5.0 g, 35.3 mmol) and potassium acetate (3.8 g, 38.7 mmol) at room temperature. After 10 minutes the reaction mixture, which had formed a thick white suspension, was heated to 80° C. Tert-butyl nitrite (6.99 mL, 90%, 53.0 mmol) was added over 20 minutes. The reaction mixture was kept at 80° C. overnight. The reaction was then cooled to room temperature and concentrated. The residue was dissolved in MeOH and stirred for 10 minutes. The solution was concentrated and to the residue was added MeOH (175 mL), THF (30 mL), water (60 mL) and lithium hydroxide monohydrate (8 g, 195 mmol). The solution was then stirred overnight at room temperature. The solution was then concentrated and the residue partitioned between EtOAc and 0.5 M NaOH aq. The aqueous phase was extracted twice with EtOAc. The combined organics were washed with brine, dried over MgSO4, filtered and concentrated to give the indicated product. The material was used in Step B without further purification. 1H NMR (400 MHz, CH3CN-d3): δ 11.20 (broad s, 1H); 8.01 (s, 1H); 7.75-7.70 (m, 1H); 7.60 (s, 1H); 7.13 (dd, J=8.6, 1.7 Hz, 1H). m/z=153.0 (M+H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
6.99 mL
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
175 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([CH3:16])=[C:13]([CH:15]=1)[NH2:14].C([O-])(=O)C.[K+].[N:22](OC(C)(C)C)=O.O.[OH-].[Li+]>O.C1COCC1.CO.C1C=CC=CC=1>[Cl:8][C:9]1[CH:15]=[C:13]2[C:12]([CH:16]=[N:22][NH:14]2)=[CH:11][CH:10]=1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
110 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)C
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
Quantity
6.99 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
175 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which had formed a thick white suspension
WAIT
Type
WAIT
Details
The reaction mixture was kept at 80° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated and to the residue
STIRRING
Type
STIRRING
Details
The solution was then stirred overnight at room temperature
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and 0.5 M NaOH aq. The aqueous phase
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the indicated product
CUSTOM
Type
CUSTOM
Details
The material was used in Step B without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=CC=C2C=NNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.